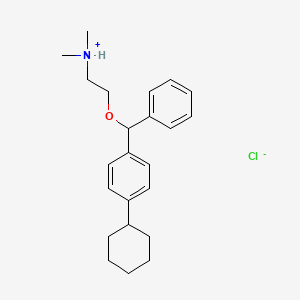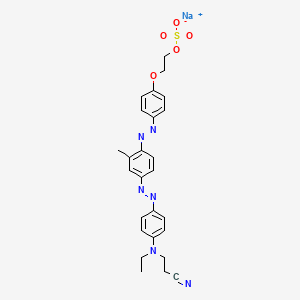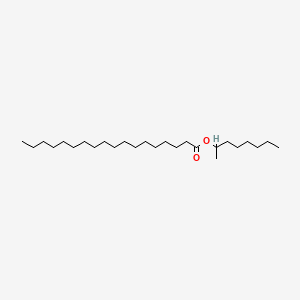
1-Methylheptyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylheptyl stearate, also known as octan-2-yl octadecanoate, is an organic compound with the molecular formula C26H52O2. It is a type of ester formed from stearic acid and 1-methylheptyl alcohol. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Vorbereitungsmethoden
1-Methylheptyl stearate can be synthesized through the esterification reaction between stearic acid and 1-methylheptyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Stearic acid+1-Methylheptyl alcohol→1-Methylheptyl stearate+Water
In industrial settings, this reaction is often carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
1-Methylheptyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into stearic acid and 1-methylheptyl alcohol.
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 1-methylheptyl alcohol and stearic acid derivatives.
Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
1-Methylheptyl stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is utilized in the study of lipid metabolism and the role of esters in biological systems.
Medicine: Research into the pharmacokinetics and pharmacodynamics of ester-based drugs often involves this compound as a reference compound.
Industry: It is used as a lubricant and plasticizer in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-methylheptyl stearate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing stearic acid and 1-methylheptyl alcohol. These products can then participate in various metabolic pathways, influencing cellular processes such as membrane fluidity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-Methylheptyl stearate can be compared with other similar esters, such as:
Ethyl stearate: Similar in structure but with an ethyl group instead of a 1-methylheptyl group.
Methyl stearate: Contains a methyl group instead of a 1-methylheptyl group.
Butyl stearate: Features a butyl group in place of the 1-methylheptyl group.
The uniqueness of this compound lies in its longer alkyl chain, which imparts different physical and chemical properties, such as higher boiling point and different solubility characteristics .
Eigenschaften
CAS-Nummer |
626-30-2 |
|---|---|
Molekularformel |
C26H52O2 |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
octan-2-yl octadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25(3)23-21-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI-Schlüssel |
OMJRVNYAQYMXFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


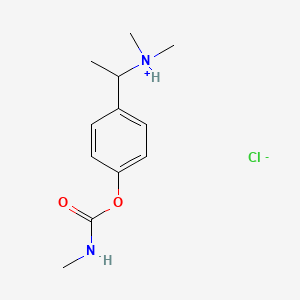
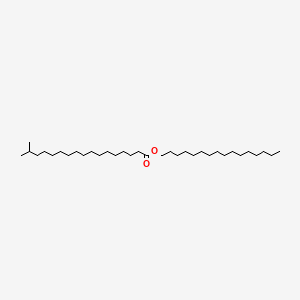

![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
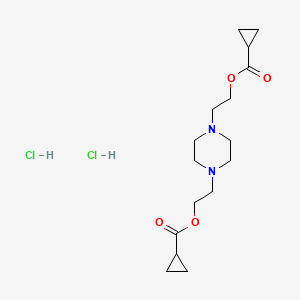

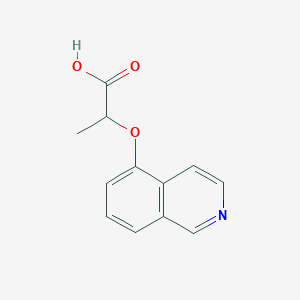
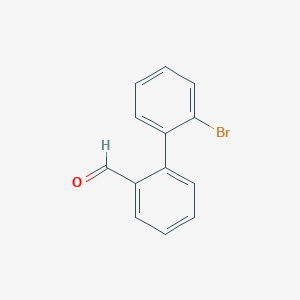
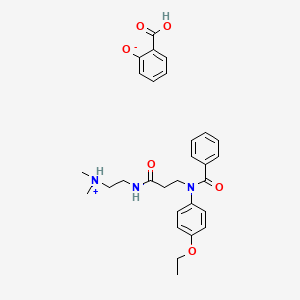
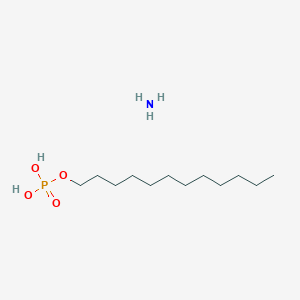
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

